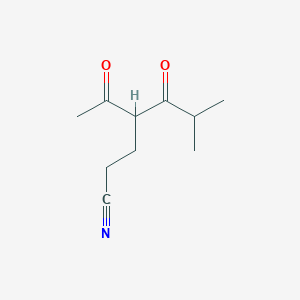
2,2,2-Trichloro-N-(5-iodothiophene-2-sulfonyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trichloro-N-(5-iodothiophene-2-sulfonyl)acetamide is a chemical compound that features a unique combination of trichloroacetamide and iodothiophene sulfonyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-N-(5-iodothiophene-2-sulfonyl)acetamide typically involves the reaction of 2,2,2-trichloroacetamide with 5-iodothiophene-2-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
化学反応の分析
Types of Reactions
2,2,2-Trichloro-N-(5-iodothiophene-2-sulfonyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trichloroacetamide group.
Electrophilic Aromatic Substitution: The iodothiophene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide.
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted amide, while electrophilic aromatic substitution with a halogen would yield a halogenated thiophene derivative.
科学的研究の応用
2,2,2-Trichloro-N-(5-iodothiophene-2-sulfonyl)acetamide has several scientific research applications:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the development of new materials with unique properties, such as conducting polymers.
作用機序
The mechanism of action of 2,2,2-Trichloro-N-(5-iodothiophene-2-sulfonyl)acetamide involves its ability to participate in various chemical reactions due to its reactive functional groups. The trichloroacetamide group can act as an electrophile in nucleophilic substitution reactions, while the iodothiophene moiety can undergo electrophilic aromatic substitution. These reactions enable the compound to interact with various molecular targets and pathways, making it useful in different applications .
類似化合物との比較
Similar Compounds
2,2,2-Trichloroacetamide: Similar in structure but lacks the iodothiophene sulfonyl group.
5-Iodothiophene-2-sulfonyl Chloride: Contains the iodothiophene sulfonyl group but lacks the trichloroacetamide moiety.
Uniqueness
2,2,2-Trichloro-N-(5-iodothiophene-2-sulfonyl)acetamide is unique due to the combination of the trichloroacetamide and iodothiophene sulfonyl groups
特性
CAS番号 |
89607-84-1 |
|---|---|
分子式 |
C6H3Cl3INO3S2 |
分子量 |
434.5 g/mol |
IUPAC名 |
2,2,2-trichloro-N-(5-iodothiophen-2-yl)sulfonylacetamide |
InChI |
InChI=1S/C6H3Cl3INO3S2/c7-6(8,9)5(12)11-16(13,14)4-2-1-3(10)15-4/h1-2H,(H,11,12) |
InChIキー |
HWNKTDZFBHRYQO-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC(=C1)I)S(=O)(=O)NC(=O)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{2-[Di(prop-2-en-1-yl)amino]ethyl}-7-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B14379659.png)
![2-[4-(4-Ethylcyclohexyl)phenyl]-5-propyl-1,3,4-oxadiazole](/img/structure/B14379667.png)
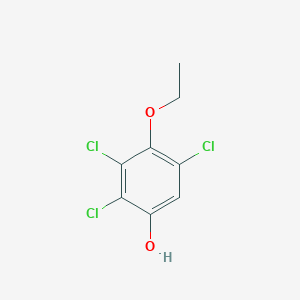
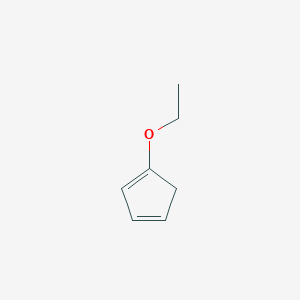
![3-[(E)-(benzoylhydrazinylidene)methyl]-4-hydroxybenzoic acid](/img/structure/B14379686.png)
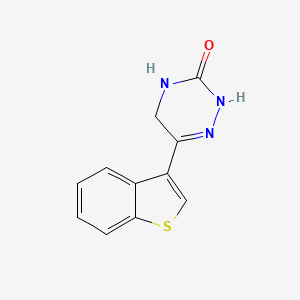
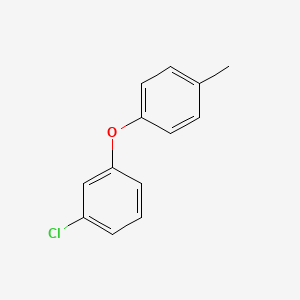
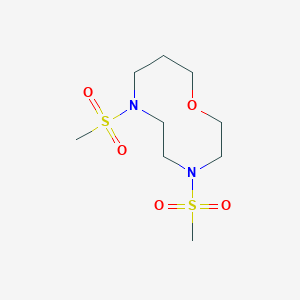
![4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzonitrile](/img/structure/B14379702.png)
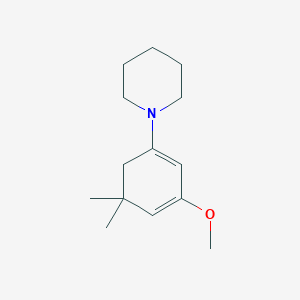
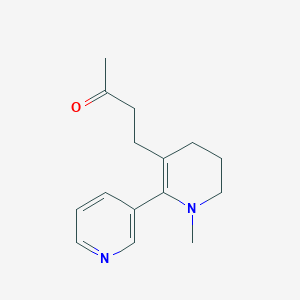
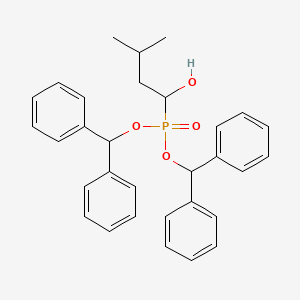
![2-{[(5H-Indeno[1,2-b]pyridin-5-yl)methyl]amino}ethan-1-ol](/img/structure/B14379725.png)
